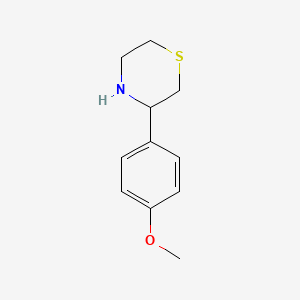

3-(4-Methoxyphenyl)thiomorpholine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methoxyphenyl)thiomorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NOS/c1-13-10-4-2-9(3-5-10)11-8-14-7-6-12-11/h2-5,11-12H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZOTYVRGKFWQDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CSCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90394965 | |

| Record name | 3-(4-methoxyphenyl)thiomorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887344-27-6 | |

| Record name | 3-(4-methoxyphenyl)thiomorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of 3-(4-Methoxyphenyl)thiomorpholine

An In-depth Technical Guide to the Synthesis and Characterization of 3-(4-Methoxyphenyl)thiomorpholine

Abstract

This technical guide provides a comprehensive overview of a robust synthetic methodology for this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The thiomorpholine scaffold is a privileged structure in pharmacology, known for its presence in a wide array of bioactive molecules.[1][2][3] This document details a validated synthetic protocol, explains the mechanistic rationale behind the experimental design, and outlines a complete workflow for the structural characterization and purity assessment of the final product. It is intended for researchers, chemists, and drug development professionals seeking to synthesize and study this class of compounds.

Introduction and Strategic Importance

Thiomorpholine, a six-membered saturated heterocycle containing both sulfur and nitrogen atoms, is a cornerstone in the design of novel therapeutic agents.[3] Its unique three-dimensional structure and physicochemical properties allow it to serve as a versatile pharmacophore, engaging with a variety of biological targets.[1][2] Derivatives of thiomorpholine have demonstrated a remarkable breadth of pharmacological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[4][5]

The target molecule, this compound, incorporates a methoxy-substituted aryl group at the 3-position of the thiomorpholine ring. This substitution is of strategic interest as the methoxyphenyl moiety is frequently used in drug design to enhance metabolic stability and modulate receptor binding affinity.[6] The synthesis of this specific analogue provides a valuable building block for creating new chemical entities with potentially superior pharmacological profiles.[6] This guide presents a reliable pathway to access this compound, moving from commercially available starting materials to a fully characterized final product.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of this compound suggests a primary disconnection at the C-S and C-N bonds within the heterocyclic ring. A highly efficient and convergent approach involves the cyclization of a linear precursor containing all the necessary atoms. One of the most effective strategies for constructing this type of 1,4-thiazinane ring is the reaction between a suitable epoxide and an amino thiol.

This leads to the following retrosynthetic pathway:

Caption: Retrosynthetic pathway for the target molecule.

This strategy is advantageous as it builds the core scaffold in a single, atom-economical step from readily available starting materials. The reaction proceeds via a regioselective nucleophilic attack of the thiol group on the sterically less hindered carbon of the epoxide, followed by an intramolecular cyclization.

Synthesis Protocol: A Step-by-Step Guide

This section details the experimental procedure for the synthesis of this compound. The protocol is designed to be self-validating, with clear checkpoints for monitoring and purification.

Reaction Scheme

The overall synthesis is a one-pot condensation and cyclization reaction.

Caption: Synthesis of this compound.

Detailed Experimental Protocol

Materials and Reagents:

-

2-(4-Methoxyphenyl)oxirane (4-Methoxystyrene oxide)

-

2-Aminoethanethiol hydrochloride

-

Sodium ethoxide (or Sodium metal)

-

Anhydrous Ethanol

-

Ethyl acetate

-

Hexane

-

Saturated sodium bicarbonate solution

-

Brine (Saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Procedure:

-

Preparation of the Nucleophile: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-aminoethanethiol hydrochloride (1.0 eq) in anhydrous ethanol (100 mL). To this solution, add sodium ethoxide (2.1 eq) portion-wise at room temperature. Stir the resulting slurry for 30 minutes to ensure the complete formation of the free amino thiol and the thiolate anion.

-

Rationale: The hydrochloride salt must be neutralized to generate the free amine, which is the active nucleophile. Using a slight excess of base ensures complete deprotonation of both the ammonium and thiol groups, generating the more potent thiolate nucleophile for the initial epoxide opening.

-

-

Epoxide Addition and Cyclization: To the stirred slurry, add a solution of 2-(4-Methoxyphenyl)oxirane (1.0 eq) in anhydrous ethanol (20 mL) dropwise over 15 minutes.

-

Rationale: Dropwise addition helps to control any potential exotherm and ensures a homogeneous reaction mixture.

-

-

Reaction Monitoring: Heat the reaction mixture to reflux (approx. 78 °C) and maintain it for 8-12 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The disappearance of the starting epoxide spot indicates reaction completion.

-

Work-up and Extraction: After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator. To the resulting residue, add deionized water (50 mL) and ethyl acetate (50 mL). Transfer the mixture to a separatory funnel.

-

Separate the organic layer.

-

Extract the aqueous layer twice more with ethyl acetate (2 x 50 mL).

-

Combine all organic layers and wash them sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

-

Rationale: The aqueous work-up removes inorganic salts and any remaining water-soluble impurities. The bicarbonate wash neutralizes any residual acidic or basic species, and the brine wash helps to remove residual water from the organic phase.

-

-

Drying and Solvent Removal: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product as an oil or solid.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient eluent system (e.g., starting with 100% hexane and gradually increasing the proportion of ethyl acetate). Combine the fractions containing the pure product (as determined by TLC) and remove the solvent to yield this compound.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The expected data is summarized below.

Summary of Expected Analytical Data

| Technique | Parameter | Expected Observation |

| ¹H NMR | Chemical Shift (δ) | ~7.2-7.4 ppm (d, 2H, Ar-H ortho to OMe), ~6.8-7.0 ppm (d, 2H, Ar-H meta to OMe), ~3.8 ppm (s, 3H, -OCH₃), ~4.0-4.2 ppm (dd, 1H, C3-H), ~2.8-3.2 ppm (m, 4H, C2-H₂ & C6-H₂), ~2.5-2.7 ppm (m, 2H, C5-H₂), ~1.8-2.0 ppm (br s, 1H, N-H) |

| ¹³C NMR | Chemical Shift (δ) | ~159 ppm (Ar-C-OMe), ~130-135 ppm (Ar-C), ~128 ppm (Ar-CH), ~114 ppm (Ar-CH), ~60 ppm (C-3), ~55 ppm (-OCH₃), ~50 ppm (C-5), ~48 ppm (C-6), ~30 ppm (C-2) |

| FT-IR | Wavenumber (cm⁻¹) | ~3300 (N-H stretch), ~3000-2850 (C-H stretch), ~1610, 1510 (C=C aromatic stretch), ~1250 (C-O stretch, aryl ether), ~1180 (C-N stretch) |

| Mass Spec. | m/z (EI⁺ or ESI⁺) | Expected [M]⁺ at 209.09, [M+H]⁺ at 210.09 |

| Physical | Appearance | Off-white to pale yellow solid or viscous oil |

| Purity (HPLC) | Retention Time | Single major peak under optimized conditions |

Note: Exact chemical shifts and peak multiplicities in NMR are dependent on the solvent and instrument used. The values provided are predictive based on the structure and data from similar compounds.[7][8][9]

Experimental Workflow Diagram

The entire process from synthesis to final characterization is outlined in the following workflow.

Caption: Comprehensive workflow for synthesis and analysis.

Safety, Storage, and Handling

-

Safety: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. 2-Aminoethanethiol has a strong, unpleasant odor and is toxic; handle with extreme care.

-

Storage: Store the final compound in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), and at a low temperature (0-4 °C) to prevent degradation.[6]

-

Handling: Avoid inhalation, ingestion, and skin contact. In case of exposure, follow standard laboratory safety protocols and seek medical attention if necessary.

Conclusion

This guide provides a detailed, reliable, and scientifically grounded protocol for the synthesis and characterization of this compound. By following the outlined steps for synthesis, purification, and characterization, researchers can confidently produce this valuable chemical intermediate for further investigation in drug discovery and materials science. The emphasis on the rationale behind experimental choices and the inclusion of a comprehensive characterization workflow ensures the integrity and reproducibility of the results.

References

-

Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272.

-

ResearchGate. (2021). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile.

-

Tooulia, E. M., Theodosis-Nobelos, P., & Rekka, E. A. (2004). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. Medicinal Chemistry Research, 13(4-5), 235-249.

-

Journal of Chemical Reviews. (n.d.). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.

-

Kavitha, S., et al. (2015). Synthesis, antioxidant, and cytotoxic activities of N-azole substituted thiomorpholine derivatives. Medicinal Chemistry Research, 24, 3341–3350.

-

ResearchGate. (n.d.). ¹H NMR spectrum of thiomorpholine derivative.

-

PubChem. (n.d.). Thiomorpholine. National Center for Biotechnology Information.

-

ChemicalBook. (n.d.). Thiomorpholine(123-90-0) ¹³C NMR spectrum.

-

Žádný, J., et al. (2020). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank, 2020(4), M1163.

-

PubChem. (n.d.). This compound hydrochloride. National Center for Biotechnology Information.

-

Chem-Impex. (n.d.). 3-(4-Methoxyphenyl)-thiomorpholine.

-

Organic Chemistry Portal. (n.d.). Synthesis of thiomorpholines.

Sources

- 1. jchemrev.com [jchemrev.com]

- 2. jchemrev.com [jchemrev.com]

- 3. researchgate.net [researchgate.net]

- 4. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, antioxidant, and cytotoxic activities of N-azole substituted thiomorpholine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. researchgate.net [researchgate.net]

- 8. Thiomorpholine | C4H9NS | CID 67164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Physicochemical Properties of 3-(4-Methoxyphenyl)thiomorpholine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Methoxyphenyl)thiomorpholine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of the thiomorpholine scaffold, it holds potential for diverse biological activities, building upon the established pharmacological profiles of related structures which include antioxidant and hypolipidemic effects.[1][2] The substitution with a 4-methoxyphenyl group can modulate its physicochemical properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its efficacy and safety as a potential therapeutic agent.[3][4] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailing established methodologies for their determination and offering insights into their implications for drug discovery and development.

Chemical Structure and Identification

-

Chemical Name: this compound

-

Molecular Formula: C₁₁H₁₅NOS[5]

-

Molecular Weight: 209.31 g/mol [3]

-

CAS Number: 887344-27-6[6]

-

SMILES: COC1=CC=C(C=C1)C2CSCCN2[5]

-

InChI: InChI=1S/C11H15NOS/c1-13-10-4-2-9(3-5-10)11-8-14-7-6-12-11/h2-5,11-12H,6-8H2,1H3[5]

Physicochemical Properties: A Comprehensive Analysis

The therapeutic potential of any drug candidate is intrinsically linked to its physicochemical properties. These parameters govern its behavior in biological systems, from formulation to target engagement. This section delves into the key physicochemical properties of this compound, outlining their significance and the experimental protocols for their determination.

Lipophilicity (LogP)

Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a critical determinant of its pharmacokinetic profile.[4] It influences membrane permeability, plasma protein binding, and metabolic stability. The partition coefficient (LogP) is the most common measure of lipophilicity.

Predicted and Experimental Determination of LogP

A predicted XlogP value for this compound hydrochloride is available.[5] However, for definitive characterization, experimental determination is paramount. The two most widely accepted methods are the shake-flask method and high-performance liquid chromatography (HPLC).[4]

Experimental Protocol: Shake-Flask Method for LogP Determination

The shake-flask method is considered the gold standard for its direct measurement of partitioning.[7]

Methodology:

-

Preparation of Phases: Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol.

-

Compound Dissolution: Accurately weigh and dissolve a small amount of this compound in the pre-saturated n-octanol.

-

Partitioning: Add an equal volume of the pre-saturated water to the n-octanol solution in a separatory funnel.

-

Equilibration: Shake the funnel for a predetermined period (e.g., 1 hour) to allow for equilibrium to be reached.

-

Phase Separation: Allow the two phases to separate completely.

-

Concentration Analysis: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: Calculate the LogP value using the following formula: LogP = log₁₀ ([Concentration in octanol] / [Concentration in water])

Table 1: Physicochemical Properties of this compound

| Property | Value | Method | Reference |

| Molecular Formula | C₁₁H₁₅NOS | - | [5] |

| Molecular Weight | 209.31 g/mol | - | [3] |

| XlogP (predicted) | 1.7 | Computational | [5] |

| Melting Point | To be determined | DSC/Capillary Method | - |

| pKa | To be determined | Potentiometric Titration/UV-Vis Spectroscopy | - |

| Aqueous Solubility | To be determined | Shake-Flask/Nephelometry | - |

Diagram 1: Experimental Workflow for Shake-Flask LogP Determination

Caption: Ionization state of a basic compound relative to pH and pKa.

Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug's dissolution rate and, consequently, its absorption and bioavailability. While parent thiomorpholine is miscible with water, the introduction of the lipophilic 4-methoxyphenyl group is expected to decrease the aqueous solubility of the derivative. [8] Experimental Protocol: Shake-Flask Method for Solubility Determination

Methodology:

-

Equilibration: Add an excess amount of this compound to a known volume of purified water (or a relevant buffer) in a sealed container.

-

Shaking: Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method (e.g., HPLC-UV).

Thermal Stability

Assessing the thermal stability of a compound is critical for determining appropriate storage conditions and for identifying potential degradation pathways during manufacturing and formulation.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining the melting point and observing other thermal events like decomposition.

Methodology:

-

Sample Preparation: Accurately weigh a small amount of the compound into a DSC pan.

-

Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

-

Data Analysis: The melting point is identified as the peak of the endothermic event on the DSC thermogram. Exothermic events may indicate decomposition.

Conclusion

The physicochemical properties of this compound are pivotal to its potential as a drug candidate. This guide has outlined the theoretical importance and practical methodologies for determining its key characteristics, including lipophilicity, ionization constant, aqueous solubility, and thermal stability. While a predicted LogP value provides an initial estimate, rigorous experimental characterization using the detailed protocols is essential for a comprehensive understanding of this promising molecule. The data generated from these studies will be invaluable for guiding lead optimization, formulation development, and ultimately, for unlocking the full therapeutic potential of this compound and its analogs.

References

-

MDPI. (2022). Stimuli-Responsive Thiomorpholine Oxide-Derived Polymers with Tailored Hydrophilicity and Hemocompatible Properties. Retrieved from [Link]

-

Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Retrieved from [Link]

-

MDPI. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Retrieved from [Link]

-

Analytica Chimica Acta. (2020). LogP determination for highly lipophilic hydrogen-bonding anion receptor molecules. Retrieved from [Link]

-

ResearchGate. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Retrieved from [Link]

-

Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Retrieved from [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

-

PubChem. (n.d.). This compound hydrochloride. Retrieved from [Link]

-

Journal of Chemical Reviews. (2021). Review Article: Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiomorpholine. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (n.d.). synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. Retrieved from [Link]

-

American Chemical Society. (2025). Design, Synthesis, and Biological Evaluation of Tetrahydropyridine Analogues as Potent Antibiofilm Agents against S. aureus: In. Retrieved from [Link]

-

ResearchGate. (n.d.). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery | Request PDF. Retrieved from [Link]

-

Angewandte Chemie International Edition. (2013). SnAP reagents for the transformation of aldehydes into substituted thiomorpholines--an alternative to cross-coupling with saturated heterocycles. Retrieved from [Link]

-

ACS Publications. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Retrieved from [Link]

-

Amanote Research. (n.d.). (PDF) Studies of Thiomorpholine Derivatives. I. : Synthesis. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Thiomorpholine Derivatives. Retrieved from [Link]

Sources

- 1. jchemrev.com [jchemrev.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemimpex.com [chemimpex.com]

- 4. acdlabs.com [acdlabs.com]

- 5. PubChemLite - this compound hydrochloride (C11H15NOS) [pubchemlite.lcsb.uni.lu]

- 6. 887344-27-6|this compound|BLD Pharm [bldpharm.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

A Framework for Elucidating the In Vitro Mechanism of Action of Novel Chemical Entities: The Case of 3-(4-Methoxyphenyl)thiomorpholine

An In-Depth Technical Guide

This guide outlines a systematic, multi-stage strategy for the comprehensive in vitro characterization of novel chemical compounds, using the exemplar molecule, 3-(4-Methoxyphenyl)thiomorpholine. The thiomorpholine core is a privileged scaffold in medicinal chemistry, often associated with central nervous system (CNS) activity, while the 4-methoxyphenyl substituent is a common feature in ligands targeting aminergic G-protein coupled receptors (GPCRs). Lacking established public data, this molecule presents a perfect template for outlining a robust, hypothesis-driven workflow—from broad phenotypic screening to precise molecular target deconvolution.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple listing of protocols to explain the causal logic behind experimental choices, emphasizing the creation of self-validating systems to ensure data integrity and reproducibility.

Part 1: Broad-Spectrum Profiling and Target Class Identification

The initial phase of characterization is designed to be hypothesis-generating. Before committing resources to deep mechanistic studies, we must first determine if and how the compound interacts with biological systems. This is achieved by employing a dual strategy: observing the compound's overall effect on cellular phenotype and simultaneously screening it against a wide array of known biological targets.

High-Content Phenotypic Screening

Expertise & Experience: A primary challenge with a novel compound is the sheer breadth of potential biological effects. A high-content analysis (HCA) approach provides an unbiased, multiparametric snapshot of cellular responses. We select the SH-SY5Y human neuroblastoma cell line as a therapeutically relevant model, given the structural alerts within this compound that suggest potential neuroactivity. This method allows us to simultaneously quantify cytotoxicity, apoptosis, mitochondrial integrity, and morphological changes, thereby maximizing data acquisition from a single experimental run.

Trustworthiness: The protocol's integrity is maintained through a multi-point validation system. The inclusion of a vehicle control (0.1% DMSO) establishes the baseline cellular phenotype. Staurosporine, a potent kinase inhibitor, serves as a positive control for apoptosis induction, while FCCP, a mitochondrial uncoupling agent, validates the mitochondrial membrane potential assay. A multi-concentration dose-response curve for the test compound is critical to distinguish specific effects from generalized toxicity.

Experimental Protocol: Multiparametric Health Assessment via HCA

-

Cell Seeding: Plate SH-SY5Y cells in a 96-well, black-walled, clear-bottom imaging plate at a density of 10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare a 10-point, 3-fold serial dilution of this compound (e.g., from 100 µM to 5 nM). Add the compound dilutions and controls (0.1% DMSO, 1 µM Staurosporine, 10 µM FCCP) to the respective wells. Incubate for 24 hours.

-

Staining: Add a pre-mixed staining solution containing:

-

Hoechst 33342 (5 µg/mL): To stain nuclei and assess cell count/nuclear morphology.

-

MitoTracker Red CMXRos (200 nM): To assess mitochondrial membrane potential.

-

Annexin V, Alexa Fluor 488 Conjugate (1:200): To identify apoptotic cells.

-

Propidium Iodide (1 µg/mL): To identify necrotic/late apoptotic cells.

-

-

Imaging: Acquire images using a high-content imaging system with appropriate filter sets for DAPI, FITC, and TRITC channels. Capture at least four fields per well.

-

Analysis: Utilize the instrument's analysis software to automatically segment cells based on the Hoechst signal and quantify the intensity and morphology of each fluorescent probe on a per-cell basis.

Target-Based Profiling

Expertise & Experience: While phenotypic screening reveals what the compound does to a cell, broad target-based screening suggests why. We leverage established platforms like the Eurofins SafetyScreen44 panel, which tests the compound's binding activity against 44 common CNS targets. This is a cost-effective and rapid method to identify initial "hits" and begin hypothesis generation. A single, high concentration (e.g., 10 µM) is used to maximize the probability of detecting an interaction.

Trustworthiness: The reliability of these fee-for-service screens is high, as they are conducted under standardized conditions with well-characterized radioligands and control compounds for every target. A result is typically considered a "hit" if it shows >50% inhibition of radioligand binding, a threshold that effectively balances sensitivity against the risk of false positives.

Data Presentation: Hypothetical Target Screen Results

| Target | Ligand Class | % Inhibition @ 10 µM | Implication |

| Dopamine D₂ | GPCR | 89% | Primary Hit: Potential D₂ ligand |

| Serotonin 5-HT₂ₐ | GPCR | 65% | Secondary Hit: Potential off-target |

| α₂-Adrenergic | GPCR | 58% | Secondary Hit: Potential off-target |

| hERG | Ion Channel | 12% | Low risk of cardiotoxicity |

Visualization: Initial Characterization Workflow

Caption: Workflow for initial screening and hit identification.

Part 2: Target Validation and Functional Characterization

Based on the hypothetical screening results, the Dopamine D₂ receptor emerges as the primary target of interest. This section details the essential follow-up experiments required to validate this interaction and determine the compound's functional effect.

Quantifying Target Affinity via Radioligand Binding

Expertise & Experience: The initial hit must be confirmed with a quantitative binding assay. A competitive radioligand binding assay is the gold standard for determining a compound's affinity (Ki) for its target. This assay measures the ability of our unlabeled test compound to displace a known, high-affinity radioligand (e.g., [³H]-Spiperone for the D₂ receptor) from the receptor. Performing this across a panel of related receptors (e.g., D₁, D₃, 5-HT₂ₐ) is crucial for establishing a selectivity profile.

Trustworthiness: The protocol's validity hinges on proper experimental design. Membranes from cells expressing the target receptor (e.g., CHO-D₂ cells) are used. Non-specific binding is determined in the presence of a high concentration of a known D₂ ligand (e.g., Haloperidol) and subtracted from all measurements. The data are fitted to a one-site competition model to derive the IC₅₀, which is then converted to the affinity constant (Ki) using the Cheng-Prusoff equation, correcting for the radioligand's concentration and affinity.

Experimental Protocol: Competitive Radioligand Binding Assay

-

Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Reaction Mixture: In a 96-well plate, combine:

-

50 µL of cell membranes expressing the D₂ receptor (e.g., 10 µg protein/well).

-

50 µL of [³H]-Spiperone at a concentration near its Kd (e.g., 0.3 nM).

-

50 µL of this compound at 12 different concentrations (e.g., 1 pM to 10 µM).

-

Controls: Include wells for total binding (vehicle only) and non-specific binding (10 µM Haloperidol).

-

-

Incubation: Incubate the plate for 60 minutes at room temperature.

-

Harvesting: Rapidly filter the plate contents through a GF/B filter plate using a cell harvester, washing 3 times with ice-cold assay buffer to separate bound from free radioligand.

-

Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

-

Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data using non-linear regression to determine the IC₅₀. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Data Presentation: Hypothetical Affinity and Selectivity Profile

| Receptor Target | Radioligand | Ki (nM) for Test Compound | Selectivity vs. D₂ |

| Dopamine D₂ | [³H]-Spiperone | 15.2 | - |

| Dopamine D₃ | [³H]-7-OH-DPAT | 189.5 | 12.5-fold |

| Dopamine D₁ | [³H]-SCH23390 | >10,000 | >650-fold |

| Serotonin 5-HT₂ₐ | [³H]-Ketanserin | 850.1 | 56-fold |

Determining Functional Activity

Expertise & Experience: Affinity does not reveal function. The compound could be an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces basal receptor activity). The D₂ receptor is canonically coupled to the Gαi protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). Therefore, a cAMP accumulation assay is the most direct functional readout. We measure the compound's ability to inhibit cAMP production stimulated by Forskolin, an adenylyl cyclase activator.

Trustworthiness: This assay includes multiple critical controls. A known D₂ agonist (e.g., Quinpirole) serves as a positive control to define the maximum possible response (Emax). A known D₂ antagonist (e.g., Haloperidol) is used to confirm that the test compound's effect is mediated through the D₂ receptor. If the test compound is an antagonist, it will reverse the effect of the agonist Quinpirole.

Visualization: D₂ Receptor Signaling Pathway

Caption: Canonical D₂ receptor signaling via Gαi and cAMP inhibition.

Part 3: Elucidation of Downstream Cellular Pathways

Confirming the primary molecular mechanism is a critical milestone. The final phase of in vitro characterization involves tracing the signal from the receptor to its downstream cellular consequences, linking the molecular interaction to the phenotypic changes observed in Part 1.

Downstream Kinase Activation

Expertise & Experience: D₂ receptor activation is known to modulate several downstream kinase cascades, including the ERK/MAPK pathway, which plays a central role in neuronal plasticity and survival. Western blotting for the phosphorylated (i.e., activated) form of ERK (p-ERK) provides direct evidence of downstream signal propagation. A time-course experiment is essential to capture the transient nature of kinase phosphorylation, while a dose-response study links the activation potency to the functional EC₅₀.

Trustworthiness: The integrity of Western blot data relies on meticulous controls. A loading control (e.g., β-actin or GAPDH) is mandatory to ensure equal protein loading across all lanes. Total ERK levels must also be measured to confirm that changes in p-ERK are due to phosphorylation, not an increase in total protein expression.

Experimental Protocol: Western Blot for p-ERK/ERK

-

Cell Treatment: Plate SH-SY5Y cells and grow to 80% confluency. Treat with the test compound at its EC₈₀ concentration for various time points (0, 2, 5, 10, 30, 60 min) or with varying concentrations for a fixed time point (e.g., 5 min).

-

Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate by electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking & Probing: Block the membrane (e.g., with 5% BSA in TBST) and probe overnight with a primary antibody specific for p-ERK (e.g., p-ERK1/2 Thr202/Tyr204).

-

Detection: Wash and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Stripping & Reprobing: Strip the membrane and re-probe with an antibody for total ERK, followed by a loading control antibody (e.g., β-actin).

-

Analysis: Quantify band intensities using densitometry software. Normalize p-ERK signal to total ERK signal for each lane.

Visualization: Downstream Analysis Workflow

Caption: Integrated workflow for downstream cellular analysis.

Conclusion and Future Directions

This guide has presented a logical and robust framework for defining the in vitro mechanism of action for a novel compound, this compound. By progressing from broad, unbiased screening to specific, hypothesis-driven validation, this workflow ensures a comprehensive understanding of the compound's biological activity. The hypothetical data presented converge to characterize the compound as a selective, nanomolar-potency agonist of the Dopamine D₂ receptor, which signals through the canonical Gαi pathway to inhibit cAMP production and subsequently activates the ERK/MAPK kinase cascade.

The next logical steps would involve validating these findings in more complex and physiologically relevant models, such as primary rodent cortical neurons or human iPSC-derived dopaminergic neurons. Ultimately, this detailed in vitro pharmacological profile provides the essential foundation required to justify and design subsequent in vivo studies to explore its therapeutic potential.

References

-

Title: The Cheng-Prusoff Equation: A Review of its Applications and Limitations. Source: Molecular Pharmacology. URL: [Link]

-

Title: Dopamine D2 receptors. Source: IUPHAR/BPS Guide to PHARMACOLOGY. URL: [Link]

-

Title: Dopamine D2 receptor-mediated ERK activation in cultured striatal neurons involves regulated G protein-coupled receptor kinase and beta-arrestin-2 recruitment. Source: The Journal of Neuroscience. URL: [Link]

Spectroscopic analysis (NMR, IR, MS) of 3-(4-Methoxyphenyl)thiomorpholine

An In-depth Technical Guide to the Spectroscopic Analysis of 3-(4-Methoxyphenyl)thiomorpholine

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of this compound, a heterocyclic compound with significant potential in medicinal and materials chemistry.[1][2] As a critical component of research and development, unambiguous structural elucidation is paramount. This document offers an in-depth exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data integral to the characterization of this molecule. The guide is designed for researchers, scientists, and drug development professionals, detailing not only the expected spectral data but also the underlying principles and experimental methodologies required for robust analysis.[3][4][5]

Introduction and Molecular Structure

This compound is a derivative of thiomorpholine, a saturated six-membered ring containing both nitrogen and sulfur.[2][6] The substitution at the 3-position with a methoxyphenyl group introduces key structural features that are readily identifiable through spectroscopic methods. Understanding the interplay between the thiomorpholine ring's conformation and the electronic effects of the aromatic substituent is crucial for interpreting its spectral data.

The thiomorpholine ring is expected to adopt a stable chair conformation to minimize steric strain, with the bulky 4-methoxyphenyl group preferentially occupying an equatorial position.[7] This conformational preference significantly influences the magnetic environments of the ring protons, leading to distinct patterns in the NMR spectrum.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide specific, diagnostic information.

¹H NMR Spectral Analysis

The proton NMR spectrum can be divided into three main regions: the aromatic region, the aliphatic (thiomorpholine) region, and the methoxy and amine proton signals.

-

Aromatic Protons (δ 6.8-7.4 ppm): The para-substituted methoxyphenyl group gives rise to a classic AA'BB' spin system, which often appears as two distinct doublets. Protons ortho to the electron-donating methoxy group are shielded and appear upfield (around δ 6.8-7.0 ppm), while protons meta to it are less shielded and appear further downfield (around δ 7.2-7.4 ppm).[8]

-

Thiomorpholine Protons (δ 2.5-4.5 ppm): These protons exhibit complex splitting patterns due to diastereotopicity and mutual coupling. The proton at the C3 chiral center (methine proton) is expected to be a multiplet around δ 4.0-4.5 ppm, deshielded by the adjacent nitrogen and the aromatic ring. Protons on carbons adjacent to the nitrogen (C2 and C5) will appear as multiplets, typically in the δ 2.8-3.5 ppm range. Protons on carbons adjacent to the sulfur (C6) are generally found further upfield, around δ 2.5-2.9 ppm.[7][9]

-

Methoxy Protons (δ ~3.8 ppm): The three protons of the methoxy group are chemically equivalent and do not couple with other protons, resulting in a sharp singlet integrating to 3H.[10][11]

-

NH Proton (variable): The amine proton typically appears as a broad singlet that can exchange with deuterium in D₂O. Its chemical shift is concentration and solvent-dependent but can often be found in the δ 1.5-2.5 ppm range.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Ar-H (ortho to OMe) | 6.8 - 7.0 | Doublet (d) | 2H |

| Ar-H (meta to OMe) | 7.2 - 7.4 | Doublet (d) | 2H |

| -OCH₃ | ~3.8 | Singlet (s) | 3H |

| C3-H (methine) | 4.0 - 4.5 | Multiplet (m) | 1H |

| C2-H₂, C5-H₂ | 2.8 - 3.5 | Multiplet (m) | 4H |

| C6-H₂ | 2.5 - 2.9 | Multiplet (m) | 2H |

| N-H | Variable (e.g., 1.5-2.5) | Broad Singlet (br s) | 1H |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

-

Aromatic Carbons (δ 114-160 ppm): Six signals are expected for the aromatic ring. The carbon attached to the oxygen (C4') will be the most downfield (~158-160 ppm). The carbon attached to the thiomorpholine ring (C1') will be around 130-135 ppm. The protonated carbons will appear between 114 and 130 ppm.[12]

-

Thiomorpholine Carbons (δ 25-70 ppm): The four distinct carbon environments of the ring will be resolved. The C3 carbon, attached to the aromatic ring and nitrogen, will be the most downfield in this region (~65-70 ppm). Carbons adjacent to nitrogen (C2, C5) will appear around 45-55 ppm, while the carbon adjacent to sulfur (C6) will be the most upfield (~25-30 ppm).[7][13]

-

Methoxy Carbon (δ ~55 ppm): The methoxy carbon gives a characteristic signal at approximately 55 ppm.[10]

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted δ (ppm) |

|---|---|

| Ar-C (C-OMe) | 158 - 160 |

| Ar-C (ipso to ring) | 130 - 135 |

| Ar-CH (meta to OMe) | 127 - 130 |

| Ar-CH (ortho to OMe) | 114 - 116 |

| C3 (methine) | 65 - 70 |

| -OCH₃ | ~55 |

| C2, C5 | 45 - 55 |

| C6 | 25 - 30 |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[7] Ensure the sample is fully dissolved to achieve homogeneity.

-

Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) for optimal resolution and sensitivity.[14][15]

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum.

-

(Optional but Recommended) Perform 2D NMR experiments such as COSY (to establish H-H correlations) and HSQC (to link protons to their directly attached carbons) to confirm assignments.[16]

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by absorptions from its aromatic, ether, amine, and aliphatic moieties.

-

N-H Stretch: A single, moderately sharp absorption is expected in the 3300-3500 cm⁻¹ region for the secondary amine.[17][18]

-

C-H Stretches: Aromatic C-H stretches will appear as a group of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretches from the thiomorpholine ring will show stronger absorptions just below 3000 cm⁻¹.[19][20] This distinction is a clear indicator of both sp² and sp³ hybridized C-H bonds.

-

Aromatic C=C Stretches: Several medium-intensity bands in the 1610-1450 cm⁻¹ region are characteristic of the phenyl ring.

-

C-O-C (Aromatic Ether) Stretches: This functional group gives rise to two prominent absorptions: a strong, sharp asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch around 1030-1050 cm⁻¹.[21][22]

-

C-N Stretch: The aliphatic C-N stretching vibration is expected in the 1000-1250 cm⁻¹ range.[17]

Table 3: Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Secondary Amine | N-H Stretch | 3300 - 3500 | Medium |

| Aromatic C-H | C-H Stretch | 3010 - 3100 | Medium-Weak |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 | Strong |

| Aromatic Ring | C=C Stretch | 1610, 1580, 1510, 1450 | Medium |

| Aromatic Ether | C-O-C Asymmetric Stretch | ~1250 | Strong |

| Aromatic Ether | C-O-C Symmetric Stretch | 1030 - 1050 | Strong |

| Aliphatic Amine | C-N Stretch | 1000 - 1250 | Medium |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Prepare the sample using either the KBr pellet method (grinding a small amount of sample with dry KBr and pressing into a transparent disk) or as a thin film on a salt plate (if the sample is a liquid or can be dissolved in a volatile solvent).

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹. Perform a background scan of the empty sample holder or pure KBr pellet first and subtract it from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental formula of a compound, along with structural information derived from its fragmentation pattern.

-

Molecular Ion (M⁺): The compound C₁₁H₁₅NOS has a monoisotopic mass of 209.0874 g/mol .[1][23] High-resolution mass spectrometry (HRMS) can confirm this exact mass, thereby validating the elemental formula. Due to the stability conferred by the aromatic ring, a prominent molecular ion peak is expected.[24][25]

-

Fragmentation Pathways: The fragmentation of this compound will be directed by the functional groups.

-

Benzylic Cleavage: The most favorable cleavage is often at the C3-C1' bond (benzylic position), leading to the formation of a stabilized methoxyphenyl fragment or a thiomorpholine-containing cation.

-

α-Cleavage: Cleavage alpha to the nitrogen and sulfur atoms within the thiomorpholine ring is a common pathway for heterocyclic amines and sulfides.[26][27] This can result in the loss of ring fragments.

-

Aromatic Ether Fragmentation: Aromatic ethers can fragment through cleavage at the β-bond to the ring or via loss of a methyl radical (-CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO).[24][28]

-

Caption: Plausible mass spectrometry fragmentation pathways.

Table 4: Predicted Key Fragments in Mass Spectrometry

| m/z | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 209 | [C₁₁H₁₅NOS]⁺˙ | Molecular Ion |

| 194 | [C₁₀H₁₂NOS]⁺ | Loss of methyl radical (•CH₃) |

| 166 | [C₉H₁₂NS]⁺ | Loss of •CH₃ followed by loss of CO |

| 121 | [C₈H₉O]⁺ | Methoxyphenylmethyl cation |

| 107 | [C₇H₇O]⁺ | Methoxy tropylium ion or similar |

| 102 | [C₄H₈NS]⁺ | Thiomorpholine-3-yl cation |

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.[29]

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).

-

Data Acquisition:

Integrated Spectroscopic Workflow

The definitive structural confirmation of this compound relies on the synergistic integration of all three spectroscopic techniques. Each method provides a piece of the puzzle, and together they create a self-validating system.

Caption: Integrated workflow for structural elucidation.

Conclusion

The spectroscopic analysis of this compound provides a distinct and interpretable set of data. ¹H and ¹³C NMR define the precise connectivity and chemical environment of each atom, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry validates the molecular formula and reveals fragmentation patterns consistent with the proposed structure. This multi-faceted approach is indispensable for the rigorous characterization required in modern chemical and pharmaceutical research, ensuring the identity and purity of compounds intended for further development.

References

- GCMS Section 6.13 - Whitman People. (n.d.). Whitman College.

- Mass Spectrometry: Fragmentation. (n.d.).

- MASS SPECTRUM OF ETHERS - ORGANIC SPECTROSCOPY INTERNATIONAL. (2015, July 2).

-

Mass Spectrometry: Fragmentation Patterns. (n.d.). Scribd. Retrieved from [Link]

-

Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. (2013, January 24). PubMed. Retrieved from [Link]

-

Moser, A. (n.d.). Methoxy groups just stick out. ACD/Labs. Retrieved from [Link]

-

Supporting Information. (n.d.). Knowledge UChicago. Retrieved from [Link]

-

Mass Spectrometry Fragmentation: Ethers, Amines, More. (n.d.). Studylib. Retrieved from [Link]

-

Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. (n.d.). MDPI. Retrieved from [Link]

-

1 H NMR spectrum of (2c) 1-(4-Methoxyphenyl)-3-(4-methylphenyl) thiourea (DMSO-d6). (n.d.). ResearchGate. Retrieved from [Link]

-

What is the proton NMR spectrum of p-methoxyphenol? (2017, April 25). Chemistry Stack Exchange. Retrieved from [Link]

-

Supporting information for - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Thiomorpholine | C4H9NS | MD Topology | NMR | X-Ray. (n.d.). The Automated Topology Builder (ATB) and Repository. Retrieved from [Link]

-

1 H NMR spectra indicate the change of chemical shift of methoxy group... (n.d.). ResearchGate. Retrieved from [Link]

-

Thiomorpholine, 4-octadecyl-, 1,1-dioxide - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

-

Syntheses, analytical and pharmacological characterizations of the 'legal high' 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues. (n.d.). PubMed. Retrieved from [Link]

-

Infrared Spectrometry - MSU chemistry. (n.d.). Michigan State University. Retrieved from [Link]

-

This compound hydrochloride (C11H15NOS). (n.d.). PubChem. Retrieved from [Link]

-

Infrared Spectra of Substituted Thiocyanate Complexes. The Effect of the Substituent on Bond Type. II. (n.d.). ACS Publications. Retrieved from [Link]

-

IR Absorption Table. (n.d.). Retrieved from [Link]

-

Heterocyclic Analogs of Thioflavones: Synthesis and NMR Spectroscopic Investigations. (n.d.). Retrieved from [Link]

-

12.6 Infrared Spectra of Some Common Functional Groups. (n.d.). NC State University Libraries. Retrieved from [Link]

-

Spectroscopic and Spectrometric Applications for the Identification of Bioactive Compounds from Vegetal Extracts. (n.d.). MDPI. Retrieved from [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Master Organic Chemistry. Retrieved from [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved from [Link]

-

Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (n.d.). Journal of Chemical Reviews. Retrieved from [Link]

-

Spectroscopic Identification of Isolated Bioactive Compounds from Methanolic Extract of Psychotria dalzellii leaves. (2024, March 6). ResearchGate. Retrieved from [Link]

-

Review Article: Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (2021, September 25). Journal of Chemical Reviews. Retrieved from [Link]

-

Fragmentation pathway of drugs of abuse and their metabolites using accurate mass spectra of QTOF MS. (n.d.). CORE. Retrieved from [Link]

-

Mass Spectrometric Analysis of Bioactive Sphingolipids in Fungi. (n.d.). PMC - NIH. Retrieved from [Link]

-

Simultaneous quantitative analysis of bioactive sphingolipids by high-performance liquid chromatography-tandem mass spectrometry. (n.d.). PubMed. Retrieved from [Link]

-

Recent Analytical Approaches for the Study of Bioavailability and Metabolism of Bioactive Phenolic Compounds. (n.d.). MDPI. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jchemrev.com [jchemrev.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. jchemrev.com [jchemrev.com]

- 7. mdpi.com [mdpi.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Thiomorpholine(123-90-0) 1H NMR [m.chemicalbook.com]

- 10. acdlabs.com [acdlabs.com]

- 11. researchgate.net [researchgate.net]

- 12. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Thiomorpholine(123-90-0) 13C NMR [m.chemicalbook.com]

- 14. rsc.org [rsc.org]

- 15. benchchem.com [benchchem.com]

- 16. mdpi.com [mdpi.com]

- 17. Infrared Spectrometry [www2.chemistry.msu.edu]

- 18. IR Absorption Table [webspectra.chem.ucla.edu]

- 19. uanlch.vscht.cz [uanlch.vscht.cz]

- 20. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 21. mdpi.com [mdpi.com]

- 22. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent [mdpi.com]

- 23. PubChemLite - this compound hydrochloride (C11H15NOS) [pubchemlite.lcsb.uni.lu]

- 24. GCMS Section 6.13 [people.whitman.edu]

- 25. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]

- 26. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 27. scribd.com [scribd.com]

- 28. studylib.net [studylib.net]

- 29. Mass Spectrometric Analysis of Bioactive Sphingolipids in Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 30. files01.core.ac.uk [files01.core.ac.uk]

- 31. Simultaneous quantitative analysis of bioactive sphingolipids by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Crystal Structure and Molecular Geometry of 3-(4-Methoxyphenyl)thiomorpholine

Abstract

This technical guide provides a comprehensive analysis of the anticipated crystal structure and molecular geometry of 3-(4-Methoxyphenyl)thiomorpholine, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] While a definitive single-crystal X-ray diffraction study for this specific molecule is not publicly available, this document constructs a robust predictive model based on established principles of structural chemistry and detailed experimental data from closely related analogs, particularly 4-(4-Nitrophenyl)thiomorpholine.[2][3] We present a putative synthesis, a complete workflow for structural elucidation via single-crystal X-ray diffraction, and a conformational analysis using Density Functional Theory (DFT). This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental choices and a self-validating system of protocols for the structural characterization of novel thiomorpholine derivatives.

Introduction: The Significance of the Thiomorpholine Scaffold

The thiomorpholine moiety is a privileged scaffold in medicinal chemistry, serving as a crucial building block in the development of a wide array of therapeutic agents.[1] As a thio-analog of morpholine, the replacement of the oxygen atom with sulfur imparts distinct physicochemical properties, including increased lipophilicity and the introduction of a metabolically susceptible site for oxidation, which can be leveraged in prodrug strategies.[2] Thiomorpholine derivatives have demonstrated a broad spectrum of biological activities, including antitubercular, antiprotozoal, and hypolipidemic effects.[1] The substituent at the 3- or 4-position of the thiomorpholine ring plays a critical role in modulating the molecule's interaction with biological targets. The 4-methoxyphenyl group, in particular, is a common feature in pharmacologically active compounds, influencing properties such as solubility and receptor binding. A precise understanding of the three-dimensional structure of this compound is therefore essential for rational drug design and structure-activity relationship (SAR) studies.

Synthesis and Crystallization

The synthesis of 3-arylthiomorpholines can be achieved through various established synthetic routes.[4] A plausible and efficient method for the preparation of this compound is outlined below. The subsequent crystallization is a critical step for obtaining high-quality single crystals suitable for X-ray diffraction analysis.

Proposed Synthesis of this compound

A common strategy for the synthesis of 3-substituted thiomorpholines involves the reaction of a suitable epoxide with an amino-thiol precursor.

Experimental Protocol: Synthesis

-

Step 1: Epoxidation of 4-methoxystyrene. To a solution of 4-methoxystyrene in dichloromethane, add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C. The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC). The resulting epoxide, 2-(4-methoxyphenyl)oxirane, is purified by column chromatography.

-

Step 2: Ring-opening and cyclization. The purified epoxide is then reacted with 2-aminoethanethiol in a suitable solvent such as ethanol, under reflux conditions. The nucleophilic thiol group of 2-aminoethanethiol attacks the epoxide, leading to a ring-opened intermediate which subsequently undergoes intramolecular cyclization to form the thiomorpholine ring.

-

Step 3: Purification. The crude product is purified by column chromatography on silica gel to yield this compound. The structure and purity are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).[2][5]

Crystallization

The formation of single crystals of sufficient size and quality is paramount for successful X-ray diffraction analysis.[6]

Experimental Protocol: Crystallization

-

Solvent Screening: A range of solvents and solvent mixtures (e.g., ethanol, methanol, ethyl acetate, hexane, chloroform) are screened for their ability to dissolve the compound and promote slow crystallization.

-

Slow Evaporation: A saturated solution of the purified compound in a suitable solvent (e.g., ethanol/ethyl acetate) is prepared and left undisturbed in a loosely capped vial at room temperature. Slow evaporation of the solvent can lead to the formation of well-defined crystals over several days.

-

Vapor Diffusion: A concentrated solution of the compound in a solvent in which it is readily soluble is placed in a small open vial. This vial is then placed in a larger sealed container with a second solvent in which the compound is less soluble. The slow diffusion of the second solvent's vapor into the first solution reduces the solubility of the compound, inducing crystallization.

Structural Elucidation by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing invaluable information on bond lengths, bond angles, and intermolecular interactions.[7][8][9]

Data Collection and Processing

Experimental Protocol: X-ray Diffraction

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.[2]

-

Data Processing: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

Structure Solution and Refinement

The processed diffraction data is used to solve and refine the crystal structure.

Workflow: Structure Solution and Refinement

Caption: Workflow for Crystal Structure Solution and Refinement.

Molecular Geometry and Conformational Analysis

Based on the crystal structure of the analogous 4-(4-Nitrophenyl)thiomorpholine, we can predict the key geometric features of this compound.[2][3]

Predicted Molecular Structure

The thiomorpholine ring is expected to adopt a stable chair conformation.[2][10] The 4-methoxyphenyl substituent at the C3 position can exist in either an axial or equatorial orientation. The equatorial position is generally favored for bulky substituents to minimize steric hindrance.

Caption: Predicted Molecular Structure.

Key Geometric Parameters (Predicted)

The following table summarizes the predicted bond lengths and angles based on the data from 4-(4-Nitrophenyl)thiomorpholine.[2]

| Parameter | Predicted Value | Rationale |

| C-S Bond Length | ~1.82 Å | Typical single bond length between carbon and sulfur. |

| C-N Bond Length | ~1.47 Å | Standard single bond length for sp³ carbon and nitrogen. |

| C-S-C Bond Angle | ~99° | The C-S-C bond angle in the thiomorpholine ring is typically smaller than the ideal tetrahedral angle of 109.5°.[2] |

| C-N-C Bond Angle | ~112° | Consistent with a tetrahedral nitrogen atom in a six-membered ring. |

| Dihedral Angle | Variable | The orientation of the methoxyphenyl ring relative to the thiomorpholine ring will be influenced by crystal packing forces. |

Computational Analysis using Density Functional Theory (DFT)

To complement the experimental data and gain insight into the molecule's preferred conformation in the gaseous phase, DFT calculations are invaluable.[11][12][13]

Protocol: DFT Calculation

-

Software: Calculations can be performed using software packages like Gaussian or ORCA.

-

Method: A common functional, such as B3LYP, is used with a suitable basis set (e.g., 6-311++G(d,p)).[2]

-

Optimization: The geometry of the molecule is optimized to find the lowest energy conformation.

-

Frequency Analysis: A frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).

The DFT optimized structure is likely to show the 4-methoxyphenyl group in an equatorial position to minimize steric strain.[2] A comparison between the DFT-calculated structure and the solid-state crystal structure can reveal the influence of intermolecular interactions and crystal packing effects on the molecular conformation.[2]

Supramolecular Assembly and Intermolecular Interactions

In the solid state, molecules of this compound are expected to pack in a manner that maximizes stabilizing intermolecular interactions. Based on the analysis of related structures, weak non-covalent interactions such as C-H···π and C-H···O hydrogen bonds are likely to play a significant role in the crystal packing. The methoxy group can act as a hydrogen bond acceptor, while the aromatic ring can participate in π-stacking or C-H···π interactions.

Caption: Potential Intermolecular Interactions.

Conclusion

This technical guide has presented a comprehensive, albeit predictive, analysis of the crystal structure and molecular geometry of this compound. By leveraging detailed experimental data from the closely related 4-(4-Nitrophenyl)thiomorpholine and employing established methodologies in synthesis, X-ray crystallography, and computational chemistry, we have constructed a scientifically robust model. The thiomorpholine ring is predicted to adopt a chair conformation with the 4-methoxyphenyl substituent in an equatorial position. The precise molecular geometry and supramolecular assembly will be governed by a combination of intramolecular steric effects and intermolecular interactions within the crystal lattice. The protocols and insights provided herein offer a valuable framework for the experimental determination and analysis of the crystal structure of this compound and other novel derivatives, thereby aiding in the advancement of drug discovery and development.

References

-

Uekusa, H. (2007). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. Journal of the Crystallographic Society of Japan, 49(5), 333-338. [Link]

-

Lehmann, C. W., et al. (2022). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molecules, 27(5), 1626. [Link]

-

Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? [Link]

-

Lehmann, C. W., et al. (2022). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. ResearchGate. [Link]

-

Unknown Author. (n.d.). Determination of crystal structure by single crystal X-ray diffraction. University of Coimbra. [Link]

-

Bojidarka, I. (2016). How do organic compounds single crystal X rays diffraction work? ResearchGate. [Link]

-

Kim, S. Y., et al. (2015). Crystal structure of 2-methylsulfanyl-1-(thiomorpholin-4-yl)ethanone. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 5), o333. [Link]

-

Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. [Link]

-

Al-Zaydi, K. M. (2014). Heterocyclic Analogs of Thioflavones: Synthesis and NMR Spectroscopic Investigations. Molecules, 19(12), 20562-20586. [Link]

-

Al-Tamiemi, E. O., et al. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s). [Link]

-

Reddy, B. V. S., et al. (2017). Synthesis of morpholines/thiomorpholines/piperazines using in situ generated diphenylvinylsulfonium triflate. Organic & Biomolecular Chemistry, 15(40), 8565-8569. [Link]

-

Ferguson, G., et al. (2020). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. Acta Crystallographica Section C: Structural Chemistry, 76(Pt 10), 964-972. [Link]

-

Ross, B. P., et al. (2009). Conformational Analysis of Thioether Musks Using Density Functional Theory. Molecules, 14(8), 2848-2863. [Link]

-

Asirvatham, S., et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272. [Link]

-

Kwon, S. K., & Moon, A. (2005). Synthesis of 3-alkylthio-6-allylthiopyridazine derivatives and their antihepatocarcinoma activity. Archives of Pharmacal Research, 28(4), 391-394. [Link]

-

Asirvatham, S., et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. [Link]

-

Ross, B. P., et al. (2009). Conformational Analysis of Thioether Musks Using Density Functional Theory. MDPI. [Link]

-

Shinde, S., et al. (2024). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 29(11), 2588. [Link]

-

Yadav, R. A., et al. (2020). A theoretical density functional theory calculation-based analysis of conformers of p-xylene. Journal of Molecular Structure, 1202, 127271. [Link]

Sources

- 1. jchemrev.com [jchemrev.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. jchemrev.com [jchemrev.com]

- 5. Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]

- 7. creative-biostructure.com [creative-biostructure.com]

- 8. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 10. Crystal structure of 2-methylsulfanyl-1-(thiomorpholin-4-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Conformational Analysis of Thioether Musks Using Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A theoretical density functional theory calculation-based analysis of conformers of p-xylene | European Journal of Chemistry [eurjchem.com]

An In-Depth Technical Guide to the Potential Biological Targets of 3-(4-Methoxyphenyl)thiomorpholine Derivatives

Executive Summary

The thiomorpholine ring is a "privileged scaffold" in medicinal chemistry, serving as a cornerstone in the design of numerous biologically active compounds.[1][2][3] Its unique physicochemical properties, including its role as a bioisostere for the morpholine moiety, make it a versatile building block in modern drug discovery. This guide focuses on a specific subclass: 3-(4-Methoxyphenyl)thiomorpholine derivatives. While direct research on this precise substitution pattern is emerging, a wealth of data on the broader thiomorpholine class allows for a robust, evidence-based exploration of its potential biological targets. This document provides researchers, scientists, and drug development professionals with a comprehensive analysis of these potential targets, the rationale for their consideration, and a practical framework for experimental validation. We will delve into target classes ranging from protein kinases and inflammatory enzymes to metabolic regulators and CNS receptors, grounding our hypotheses in the established pharmacology of analogous structures.

The this compound Scaffold: A Primer for Drug Discovery

Chemical Properties and Bioisosteric Significance

Thiomorpholine, a saturated six-membered heterocycle containing both sulfur and nitrogen atoms, is the thio-analogue of morpholine.[1][2] The substitution of oxygen with sulfur imparts critical changes to the molecule's properties:

-

Increased Lipophilicity: The sulfur atom generally increases lipophilicity compared to its oxygen counterpart, which can enhance membrane permeability and alter pharmacokinetic profiles.

-

Metabolic Soft Spot: The sulfur atom is susceptible to oxidation, forming the corresponding sulfoxide and sulfone.[4] This can be a strategic element in prodrug design or, conversely, a metabolic liability to be considered.

-

Altered Geometry: The C-S bond is longer than the C-O bond, and the C-S-C bond angle is smaller than the C-O-C angle, leading to a distinct ring conformation that can influence receptor binding.[4]

The 3-(4-Methoxyphenyl) substitution adds further layers of complexity and potential for interaction. The methoxy group can act as a hydrogen bond acceptor, while the phenyl ring provides a platform for π-π stacking and hydrophobic interactions within a target's binding pocket.

A "Privileged Scaffold" with Diverse Bioactivity

The thiomorpholine core is present in compounds demonstrating a vast array of pharmacological activities, justifying its classification as a privileged scaffold.[1][2][3] This versatility suggests that the ring system is an effective anchor or framework for presenting pharmacophoric elements to a wide range of biological targets. Documented activities for thiomorpholine derivatives include anti-inflammatory, anticancer, antioxidant, antibacterial, antitubercular, and enzyme-specific inhibition.[1][2][3]

Hypothesized Biological Target Classes and Mechanisms

Based on extensive literature precedent for the thiomorpholine scaffold, we can logically extrapolate a set of high-probability biological targets for this compound derivatives.

Target Class 1: Protein Kinases (PI3K/Akt/mTOR Pathway)

Rationale: The 4-nitrophenyl analogue of thiomorpholine is a known precursor for kinase inhibitors, and various morpholino-containing compounds are potent inhibitors of the PI3K/Akt/mTOR pathway.[4] The general structure can mimic the adenine region of ATP, enabling competitive inhibition. Some thiomorpholine derivatives have shown moderate activity against PI3Kα and mTOR.[1]

Hypothetical Mechanism: The this compound core could position the methoxyphenyl group within the ATP-binding cleft of kinases like PI3Kα. The methoxy group could form a critical hydrogen bond with hinge region residues, while the thiomorpholine ring occupies the ribose-binding pocket, establishing a stable, inhibitory interaction.

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

Target Class 2: Inflammatory Enzymes (COX-2, TACE)

Rationale: Anti-inflammatory activity is one of the most consistently reported properties of thiomorpholine and morpholine derivatives.[1][5][6] Morpholine substitution has been shown to enhance the selective COX-2 inhibition of NSAIDs.[1][2] Furthermore, specific thiomorpholine sulfonamide hydroxamates are potent inhibitors of Tumor Necrosis Factor-α-Converting Enzyme (TACE), a key regulator in inflammation.[1]

Hypothetical Mechanism: For an enzyme like COX-2, the methoxyphenyl group could occupy the hydrophobic channel leading to the active site, mimicking the binding of arachidonic acid. The thiomorpholine ring could provide a crucial anchor point through interactions with polar residues at the mouth of the channel.

Target Class 3: Metabolic Enzymes (DPP-IV, Squalene Synthase)

Rationale: Thiomorpholine-bearing compounds have been successfully designed as inhibitors of Dipeptidyl Peptidase IV (DPP-IV) for the treatment of type 2 diabetes.[1][2] Additionally, other derivatives have demonstrated potent hypolipidemic and antioxidant activity, with a proposed mechanism involving the inhibition of squalene synthase, a key enzyme in cholesterol biosynthesis.[3][7]

Hypothetical Mechanism: For DPP-IV, the thiomorpholine nitrogen could interact with the catalytic dyad (Ser, His, Asp) in the active site. For squalene synthase, the lipophilic nature of the scaffold, enhanced by the methoxyphenyl group, could facilitate binding at the enzyme's hydrophobic substrate-binding site, preventing the condensation of farnesyl pyrophosphate.

Target Class 4: Central Nervous System (CNS) Receptors (NMDA Receptor)

Rationale: This hypothesis is more speculative but is grounded in clear precedent from structurally related compounds. A morpholine analogue of phencyclidine (PCP), 3-MeO-PCMo, shows moderate affinity for the N-methyl-D-aspartate receptor (NMDAR) and produces dissociative effects.[8] Given the structural similarities, it is plausible that this compound derivatives could also interact with ion channels or receptors in the CNS.

Hypothetical Mechanism: The compound could act as a non-competitive antagonist at the NMDAR, binding within the ion channel pore at the PCP/MK-801 site. The methoxyphenyl group would likely orient towards a hydrophobic pocket within the channel, while the protonated thiomorpholine nitrogen could form an ionic bond with a key aspartate residue.

Summary of Potential Targets

| Target Class | Specific Examples | Rationale & Supporting Evidence |

| Protein Kinases | PI3Kα, mTOR | Known activity of thiomorpholine and morpholine scaffolds as ATP-competitive inhibitors.[1][4] |

| Inflammatory Enzymes | COX-2, TACE | Widely reported anti-inflammatory properties; specific examples of TACE inhibitors exist.[1][2] |

| Metabolic Enzymes | DPP-IV, Squalene Synthase | Designed DPP-IV inhibitors and observed hypolipidemic activity via potential squalene synthase inhibition.[1][7] |

| CNS Receptors | NMDA Receptor | Activity of structurally similar morpholine analogues (3-MeO-PCMo) at the NMDAR channel pore.[8] |

| Microbial Targets | Various (e.g., DprE1) | Broad-spectrum antimicrobial, antifungal, and antitubercular activity has been documented.[1][2][4] |

A Framework for Target Identification and Validation

A robust experimental strategy is essential to move from hypothesized targets to validated mechanisms of action. The following workflow provides a logical progression from broad screening to specific target engagement confirmation.

Caption: A multi-phase workflow for target identification and validation.

Detailed Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

Purpose: To verify direct binding (target engagement) of the compound to a putative protein target within a complex cellular environment.

Causality: This protocol is self-validating. A shift in the thermal stability of a protein only in the presence of the compound is direct evidence of a physical interaction. It bridges the gap between inhibiting an isolated enzyme and engaging that same enzyme in a live cell.

Methodology: